molecular formula C6H11F2N B13072847 3-(2,2-Difluoroethyl)cyclobutan-1-amine

3-(2,2-Difluoroethyl)cyclobutan-1-amine

Cat. No.: B13072847
M. Wt: 135.15 g/mol
InChI Key: SOYLXDDSUJSORR-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethyl)cyclobutan-1-amine is a fluorinated organic compound with the molecular formula C6H11F2N. This compound is characterized by the presence of a cyclobutane ring substituted with a 2,2-difluoroethyl group and an amine group. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluoroethyl)cyclobutan-1-amine typically involves the introduction of the difluoroethyl group onto a cyclobutanamine precursor. One common method involves the reaction of cyclobutanone with difluoroethylamine under reductive amination conditions. This process can be catalyzed by reducing agents such as sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of continuous flow reactors allows for better control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the scalability of these methods ensures a consistent supply of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroethyl)cyclobutan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form cyclobutanamine derivatives.

    Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted cyclobutanamines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed under basic conditions.

Major Products

The major products formed from these reactions include imines, amides, reduced cyclobutanamines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3-(2,2-Difluoroethyl)cyclobutan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their unique properties, such as increased metabolic stability and enhanced binding affinity.

    Industry: The compound is used in the development of agrochemicals and specialty chemicals, where fluorination can improve the efficacy and selectivity of the products.

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethyl)cyclobutan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The presence of the difluoroethyl group can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and hydrophobic interactions. Additionally, the fluorine atoms can increase the metabolic stability of the compound, making it more resistant to enzymatic degradation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,2-Difluoroethyl)cyclobutan-1-amine hydrochloride
  • 2,2-Difluoroethylamine
  • Cyclobutanamine derivatives

Uniqueness

Compared to other similar compounds, this compound is unique due to the presence of both a cyclobutane ring and a difluoroethyl group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H11F2N

Molecular Weight

135.15 g/mol

IUPAC Name

3-(2,2-difluoroethyl)cyclobutan-1-amine

InChI

InChI=1S/C6H11F2N/c7-6(8)3-4-1-5(9)2-4/h4-6H,1-3,9H2

InChI Key

SOYLXDDSUJSORR-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1N)CC(F)F

Origin of Product

United States

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